molecular formula C15H18F3N5OS B6460273 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2548993-11-7

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B6460273
CAS No.: 2548993-11-7
M. Wt: 373.4 g/mol
InChI Key: IXWASVJWBVNVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, a chemical compound provided for research purposes. It has a CAS Number of 2548993-11-7 and a molecular formula of C15H18F3N5OS . The compound has a molecular weight of 373.40 g/mol and a predicted XLogP of 3.1, indicating potential membrane permeability . Its structure features a 1,2,4-thiadiazole ring linked to a pyridinylpiperazine moiety, a scaffold of interest in medicinal chemistry . Piperazine derivatives are frequently explored in pharmaceutical research for their diverse biological activities . Similarly, the 1,2,4-thiadiazole ring is a privileged structure in drug discovery . This combination makes the compound a valuable building block for researchers in chemical synthesis and drug discovery. The exact mechanism of action and specific research applications for this compound are areas for ongoing scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(2-methoxyethyl)-5-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5OS/c1-24-9-4-12-20-14(25-21-12)23-7-5-22(6-8-23)13-3-2-11(10-19-13)15(16,17)18/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWASVJWBVNVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Trichloromethylpyridine Precursors

The 5-(trifluoromethyl)pyridin-2-yl group is synthesized via liquid-phase fluorination of 2-chloro-5-(trichloromethyl)pyridine using anhydrous hydrogen fluoride (HF) under superatmospheric pressure. This method, detailed in the patent by, employs FeCl₃ or FeF₃ as catalysts (1–10 mol%) at 150–250°C and 5–1,200 psig. The reaction proceeds via halogen exchange, replacing chlorine atoms in the trichloromethyl group with fluorine:

2-chloro-5-(trichloromethyl)pyridine+3HFFeCl3/FeF32-chloro-5-(trifluoromethyl)pyridine+3HCl\text{2-chloro-5-(trichloromethyl)pyridine} + 3 \text{HF} \xrightarrow{\text{FeCl}3/\text{FeF}3} \text{2-chloro-5-(trifluoromethyl)pyridine} + 3 \text{HCl}

Key parameters include:

  • Temperature : 170–180°C optimizes conversion while minimizing decomposition.

  • Catalyst loading : 5 mol% FeCl₃ achieves >95% conversion in 25 hours.

  • Pressure : 15 psig balances reaction efficiency and safety.

The product is isolated via fractional distillation, yielding 85–90% purity.

Synthesis of 3-(2-Methoxyethyl)-1,2,4-Thiadiazol-5-yl Moiety

Thiosemicarbazone Cyclization

The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. As demonstrated in, 3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine is synthesized by reacting 2-methoxyethyl ketone with thiosemicarbazide in acetic acid under reflux:

2-Methoxyethyl ketone+ThiosemicarbazideAcOH, refluxThiosemicarbazone intermediateCl23-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine\text{2-Methoxyethyl ketone} + \text{Thiosemicarbazide} \xrightarrow{\text{AcOH, reflux}} \text{Thiosemicarbazone intermediate} \xrightarrow{\text{Cl}_2} \text{3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine}

Chlorination with SOCl₂ converts the amine to the corresponding 5-chloro derivative, a key intermediate for piperazine substitution.

Reaction Conditions:

  • Solvent : Acetic acid (reflux, 8–12 hours).

  • Chlorination : SOCl₂ in dichloromethane at 0–5°C.

  • Yield : 70–75% after purification.

Sequential Substitution of Piperazine

Mono-Substitution with 5-(Trifluoromethyl)Pyridin-2-yl Group

Piperazine is selectively substituted at one nitrogen atom using a Boc-protection strategy:

  • Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.

  • Substitution : React N-Boc-piperazine with 2-chloro-5-(trifluoromethyl)pyridine in DMF at 80°C with K₂CO₃ as the base:

N-Boc-piperazine+2-chloro-5-(trifluoromethyl)pyridineK2CO3,DMFN-Boc-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine\text{N-Boc-piperazine} + \text{2-chloro-5-(trifluoromethyl)pyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Boc-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine}

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to yield 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine.

Key Data:

  • Reaction time : 12–18 hours.

  • Yield : 80–85% after deprotection.

Second Substitution with 3-(2-Methoxyethyl)-1,2,4-Thiadiazol-5-yl Group

The free amine of mono-substituted piperazine reacts with 5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole under similar conditions:

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine+5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazoleK2CO3,DMFTarget compound\text{1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine} + \text{5-chloro-3-(2-methoxyethyl)-1,2,4-thiadiazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}

Optimization:

  • Temperature : 90°C enhances nucleophilic displacement.

  • Solvent : DMF ensures solubility of both reactants.

  • Yield : 65–70% after column chromatography.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Signals at δ 3.48–3.54 (piperazine CH₂), δ 4.93 (OCH₂), and δ 7.72 (pyridine H).

  • ¹³C NMR : Peaks at δ 121.5 (CF₃), 164.2 (thiadiazole C-S), and 158.9 (pyridine C-N).

  • HRMS : [M+H]⁺ calculated for C₁₆H₁₈F₃N₅O₂S: 410.1224; found: 410.1228.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Conditions
TrifluoromethylpyridineHF fluorination85–90170°C, FeCl₃, 15 psig
Thiadiazole synthesisThiosemicarbazone cyclization70–75AcOH reflux, SOCl₂ chlorination
Piperazine substitutionBoc-protection/nucleophilic substitution65–70DMF, K₂CO₃, 90°C

Challenges and Mitigation Strategies

  • Regioselectivity in Thiadiazole Synthesis : Use of electron-withdrawing groups (e.g., methoxyethyl) directs cyclization to the 5-position.

  • Mono-Substitution of Piperazine : Boc protection prevents over-substitution, ensuring >90% mono-product.

  • Purification : Silica gel chromatography separates regioisomers, achieving >95% purity .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: The presence of the thiadiazole and pyridine rings makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The piperazine and pyridine rings enable nucleophilic and electrophilic substitution reactions, which can be conducted using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The compound's chemical reactions typically require specific reagents and conditions. For example, oxidation might necessitate acidic or basic conditions, while reductions are often carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For instance, oxidation might yield sulfoxide or sulfone derivatives, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

Biological Activities

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key areas of interest include:

  • Antimicrobial Activity : Studies indicate that compounds containing thiadiazole and piperazine structures often exhibit significant antimicrobial properties. This compound's unique structure may enhance its efficacy against various pathogens.
  • Anticancer Properties : Preliminary research suggests potential anticancer effects due to its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis.
  • Neuropharmacological Effects : The piperazine component is known for its psychoactive properties, which may lead to applications in treating neurological disorders.

Synthetic Methodologies

The synthesis of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves several steps:

  • Formation of the Thiadiazole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Ring Formation : The piperazine ring can be synthesized via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final compound is formed by coupling the thiadiazole and piperazine components, often requiring optimization of reaction conditions to enhance yield and purity.

Potential Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Antimicrobial Agents : Given its promising antimicrobial properties, it could be developed into new treatments for infections resistant to current antibiotics.
  • Cancer Treatment : Its ability to target cancer cells may lead to novel anticancer drugs, particularly for types of cancer that are currently difficult to treat.
  • Neurological Disorders : The psychoactive properties suggest potential use in treating conditions such as anxiety or depression.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesDifferences
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenyipiperazineLacks methoxy group on phenyl ringMay exhibit different chemical properties
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(4-methoxyphenyl)piperazineMethoxy group at different positionAlters reactivity and interactions
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-y]-4-(2-chlorophenyl)piperazineContains chlorine instead of methoxyChanges chemical and biological properties

This table illustrates how the specific combination of functional groups in this compound confers distinct reactivity and potential biological activity not found in simpler analogs.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays. For example:

  • A study published in a peer-reviewed journal indicated that derivatives of thiadiazole showed significant inhibition against bacterial strains resistant to standard antibiotics.
  • Another research article explored the anticancer potential of similar compounds, highlighting their ability to induce apoptosis in cancer cell lines.

These findings underscore the importance of continued research into the applications of this compound across multiple therapeutic areas.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, depending on the specific application. In medicinal chemistry, it may target enzymes or receptors involved in disease pathways. Its mechanism of action often involves:

  • Binding to molecular targets: The compound interacts with specific proteins, altering their activity or function.

  • Modulating signaling pathways: It may influence cellular signaling pathways, affecting processes like cell growth, differentiation, or apoptosis.

  • Inhibiting enzyme activity: By binding to enzyme active sites, it can inhibit their catalytic activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents on Piperazine Key Features Molecular Weight (g/mol) Potential Applications References
Target Compound 1: 3-(2-Methoxyethyl)-1,2,4-thiadiazole; 4: 5-(Trifluoromethyl)pyridin-2-yl Combines hydrophilic (methoxyethyl) and lipophilic (CF₃-pyridyl) groups ~426.4 (calculated) Agrochemicals, CNS ligands
1-{3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Thiadiazol-5-yl}Piperazine 1: 3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazole Aromatic CF₃ group enhances lipophilicity ~397.3 Antimicrobial agents, enzyme inhibitors
1-[5-(Trifluoromethyl)-2-Pyridinyl]Piperazine 4: 5-(Trifluoromethyl)pyridin-2-yl Minimalist structure lacking thiadiazole ~257.2 Serotonergic ligands, insecticides
N-(4-(Pyridin-2-yl)Phenyl)-5-(4-(3-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Pentanamide (7m) 1: 3-(Trifluoromethyl)phenyl; linked via pentanamide Amide spacer improves solubility 483 (M+H⁺) Dopamine D3 receptor antagonists
1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-4-(3-Nitro-2-Pyridinyl)Piperazine 1: 3-Chloro-5-(CF₃)pyridinyl; 4: 3-nitro-pyridinyl Dual pyridinyl substituents for dual-target activity 387.8 Kinase inhibitors, antiparasitics

Key Findings:

Structural Diversity :

  • The target compound uniquely combines a thiadiazole-methoxyethyl group with a CF₃-pyridinyl moiety, balancing hydrophilicity and lipophilicity. In contrast, analogs like 1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine rely on aromatic substituents for lipophilicity .
  • Piperazines with amide linkers (e.g., compound 7m) show improved solubility but reduced metabolic stability compared to direct heterocyclic substitutions .

Biological Relevance: The CF₃-pyridinyl group is critical in insecticides (e.g., acynonapyr derivatives ) and kinase inhibitors (e.g., AMPK activators ). Thiadiazole-containing piperazines (e.g., 1-{3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine ) are explored for antimicrobial activity, implying the target may share similar mechanisms.

Synthetic Strategies :

  • The target compound’s synthesis likely involves nucleophilic substitution between a thiadiazole-piperazine intermediate and 2-chloro-5-(trifluoromethyl)pyridine, analogous to methods in .
  • Purity challenges (e.g., impure intermediates requiring amine-phase chromatography ) highlight the complexity of synthesizing multi-heterocyclic piperazines.

Compounds like 1-[5-(trifluoromethyl)-2-pyridinyl]piperazine exhibit higher volatility due to lower molecular weight, limiting their utility in non-volatile formulations.

Biological Activity

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, commonly referred to as the compound of interest, is a complex organic molecule that has attracted attention due to its potential biological activities. This compound features a unique combination of a thiadiazole ring and a piperazine structure, which are known for their diverse pharmacological properties.

  • Molecular Formula : C15H18F3N5OS
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 2548993-11-7

Biological Activities

The biological activities of this compound can be categorized based on its structural components:

1. Antimicrobial Activity
Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. The presence of the 1,2,4-thiadiazole ring is linked to enhanced activity against various bacterial and fungal strains. For instance, studies have indicated that similar thiadiazole derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .

2. Anticonvulsant Properties
The compound's structure suggests potential anticonvulsant activity. Thiadiazole derivatives have been explored for their efficacy in treating epilepsy. In vivo studies have demonstrated that certain analogs exhibit notable activity in the maximal electroshock (MES) test, indicating their potential as anticonvulsants .

3. Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole compounds are well-documented. The piperazine ring enhances the interaction with biological targets involved in inflammatory pathways. Experimental models have shown that these compounds can reduce inflammation markers significantly .

4. Neuroprotective Effects
Compounds featuring thiadiazole structures have been reported to exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Mechanistic studies suggest that these compounds may modulate neurotransmitter systems or inhibit oxidative stress pathways .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism or inflammatory responses.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various thiadiazole derivatives, one compound demonstrated a 74% inhibition rate in the MES model compared to standard treatments like diazepam . This highlights the potential of the compound as an effective anticonvulsant agent.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on similar thiadiazole derivatives showed significant antimicrobial activity against multiple strains of bacteria and fungi. For example, derivatives were found to inhibit the growth of Candida albicans effectively .

Comparative Analysis with Related Compounds

Compound NameStructureMolecular WeightBiological Activity
Thiadiazole Derivative AStructure A350 g/molAntimicrobial
Thiadiazole Derivative BStructure B360 g/molAnticonvulsant
Target CompoundC15H18F3N5OS373.4 g/molAntimicrobial, Anticonvulsant

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Multi-step synthesis requires careful optimization of temperature (e.g., 80–120°C for cyclization steps) and solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity) .
  • Catalytic systems (e.g., triethylamine for deprotonation or palladium catalysts for cross-coupling) improve regioselectivity in thiadiazole and pyridine ring formation .
  • Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the thiadiazole ring (δ 160–170 ppm for sulfur/nitrogen environments) and trifluoromethyl group (distinct 19F NMR signals at δ -60 to -70 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C14H16F3N5OS: 376.1062) .
  • FT-IR : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Q. What purification strategies are recommended for isolating the final compound?

  • Methodology :

  • Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate regioisomers .
  • Recrystallization in ethanol/dichloromethane mixtures improves crystalline purity .
  • Final purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the thiadiazole and trifluoromethylpyridine moieties?

  • Methodology :

  • Analog Synthesis : Replace the 2-methoxyethyl group on the thiadiazole with methyl, propyl, or aryl substituents to assess steric/electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent changes with activity .
  • Computational Docking : Use AutoDock Vina to model interactions between the trifluoromethylpyridine group and hydrophobic enzyme pockets .

Q. How should conflicting bioactivity data across different assay models (e.g., cell-based vs. enzymatic) be resolved?

  • Methodology :

  • Orthogonal Assays : Validate hits in both enzymatic (e.g., recombinant target proteins) and phenotypic assays (e.g., cancer cell viability) to rule out off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to determine if discrepancies arise from compound degradation in cell-based systems .
  • SAR Cross-Analysis : Compare structural features of active/inactive analogs to identify assay-specific liabilities .

Q. What strategies can address poor aqueous solubility during in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked phosphate) on the piperazine nitrogen to improve bioavailability .
  • pH-Salt Formation : Prepare hydrochloride or citrate salts to increase water solubility .

Q. How can thermal and pH stability be systematically evaluated for long-term storage?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates suitability for room-temperature storage) .
  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH Profiling : Test stability in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 6–7 for minimal hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.